3-cyclopropyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-cyclopropyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound featuring a triazole ring, a cyclopropyl group, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, a common method involves the reaction of cyclopropyl hydrazine with an appropriate carbonyl compound under acidic or basic conditions to form the triazole ring.
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Introduction of the Allyl Group: : The allyl group can be introduced via an alkylation reaction. This can be achieved by reacting the triazole intermediate with an allyl halide (such as allyl bromide) in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the allyl group, to form epoxides or other oxidized derivatives. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
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Reduction: : Reduction reactions can target the triazole ring or the allyl group. For example, catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the allyl group to a propyl group.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the allyl group. Halogenation using reagents like N-bromosuccinimide (NBS) can introduce halogens into the molecule.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, and other peroxides.
Reduction: Pd/C, sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: NBS, halogen acids (HCl, HBr).
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-cyclopropyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The triazole ring is known for its bioactivity, and the presence of the cyclopropyl and allyl groups can enhance the compound’s interaction with biological targets. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, such as herbicides and fungicides. Its structural features allow for the development of compounds with specific activity against pests and diseases.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the cyclopropyl and allyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound without the cyclopropyl and allyl groups.
3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one: Lacks the allyl group.
4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Lacks the cyclopropyl group.
Uniqueness
3-cyclopropyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the combination of the cyclopropyl and allyl groups with the triazole ring. This combination can enhance the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-cyclopropyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-5-11-7(6-3-4-6)9-10-8(11)12/h2,6H,1,3-5H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRGHYYNWSJTAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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